[2-(Tert-butylamino)ethyl]dimethylamine
Description
Properties
IUPAC Name |
N-tert-butyl-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)9-6-7-10(4)5/h9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPPSKSOIFNAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Tert-butylamino)ethyl]dimethylamine typically involves the reaction of tert-butylamine with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
[2-(Tert-butylamino)ethyl]dimethylamine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its amine functionality.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of [2-(Tert-butylamino)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The dimethylamine moiety can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize [2-(Tert-butylamino)ethyl]dimethylamine, we compare it to structurally related compounds, focusing on synthesis, physicochemical properties, and applications.
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Steric Effects: The tert-butyl group in this compound imposes significant steric hindrance, reducing nucleophilicity compared to (2-chloroethyl)dimethylamine. This hindrance also enhances thermal stability but lowers solubility in polar solvents.
- Electronic Effects: The phosphino group in 2-(Di-tert-butylphosphino)ethylamine introduces strong σ-donor and π-acceptor capabilities, enabling metal coordination—a property absent in purely amine-based analogs .
- Boiling Points/Solubility: The tert-butyl group increases hydrophobicity, giving this compound a higher logP than (2-chloroethyl)dimethylamine. The phosphino compound’s larger size (C₁₀H₂₄NP) further reduces water solubility compared to both amines .
Biological Activity
[2-(Tert-butylamino)ethyl]dimethylamine, also known as TBAED, is a secondary amine that has gained attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structural properties, which include a tert-butyl group and two dimethylamine groups. The biological activity of TBAED has implications in pharmacology, polymer chemistry, and materials science.
- Molecular Formula : CHN
- Molecular Weight : 143.25 g/mol
- Structure : The compound features a tert-butyl group attached to an ethyl chain that is further connected to two dimethylamine groups.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The tertiary nitrogen atoms can form hydrogen bonds with various biomolecules, potentially influencing their structure and function. Additionally, the hydrophobic nature of the tert-butyl group may enhance membrane permeability, allowing the compound to penetrate cellular barriers.
Biological Activities
- Antimicrobial Properties : TBAED has been studied for its antimicrobial activity against various pathogens. Its mechanism involves disrupting the integrity of microbial cell membranes.
- Antiviral Activity : Preliminary studies indicate that TBAED may exhibit antiviral properties, potentially inhibiting viral replication through interference with viral entry or assembly.
- Polymerization Applications : TBAED is utilized in the synthesis of pH-responsive polymeric materials. For instance, it has been incorporated into polymer brushes that can swell or collapse in response to pH changes, demonstrating potential applications in drug delivery systems and smart materials .
Case Studies
- A study demonstrated that TBAED-based polymers exhibited significant bactericidal activity against Escherichia coli when used as coatings on surfaces. This property is attributed to the cationic nature of the polymer at physiological pH, which facilitates interaction with negatively charged bacterial membranes .
- Another investigation focused on the synthesis of TBAED-functionalized latex particles that acted as effective Pickering emulsifiers at alkaline pH levels. These emulsifiers showed promise in stabilizing emulsions for pharmaceutical formulations .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 143.25 g/mol |
| Solubility | Soluble in water |
| pKa | 10.3 |
| Antimicrobial Activity | Effective against E. coli |
| Polymerization Type | ATRP (Atom Transfer Radical Polymerization) |
Q & A
Q. What are the optimal synthetic routes for [2-(tert-butylamino)ethyl]dimethylamine, and how do reaction conditions influence purity?
Methodological Answer: The synthesis typically involves alkylation of tert-butylamine with a dimethylaminoethyl halide (e.g., chloroethyl dimethylamine) under basic conditions. Key parameters include:
- Temperature: 60–80°C to balance reaction rate and side-product formation.
- Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent: Polar aprotic solvents like DMF or acetonitrile improve solubility and reactivity .
- Purification: Distillation or column chromatography (silica gel, eluent: chloroform/methanol) achieves >95% purity. Contaminants like unreacted tert-butylamine can be quantified via GC-MS .
Q. How can spectroscopic methods distinguish this compound from structurally similar amines?
Methodological Answer:
- NMR:
- ¹H NMR: Tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm. The dimethylamino group (-N(CH₃)₂) shows a singlet at δ 2.2–2.4 ppm, while the ethyl linker protons resonate as multiplets at δ 2.5–3.0 ppm .
- ¹³C NMR: The tert-butyl carbon appears at ~28 ppm, and the dimethylamino carbon at ~45 ppm .
- MS: ESI-MS typically shows a molecular ion peak at m/z 158 [M+H]⁺, with fragmentation patterns confirming the ethyl linker and tert-butyl group .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 150°C, forming tert-butylamine and dimethylamine derivatives (TGA analysis recommended).
- Light Sensitivity: Store in amber glassware to prevent photodegradation; UV-Vis monitoring shows increased absorbance at 270 nm upon degradation .
- Humidity: Hygroscopic; store under inert gas (N₂/Ar) with desiccants (silica gel) to avoid hydrolysis. PXRD can detect crystalline changes under humidity stress .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .
- Ventilation: Ensure airflow >0.5 m/s to prevent vapor accumulation (OSHA standards) .
- Spill Management: Neutralize with dilute acetic acid (1:10 v/v), absorb with vermiculite, and dispose as hazardous waste .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl group influence reaction mechanisms in nucleophilic substitutions?
Methodological Answer: The tert-butyl group reduces nucleophilicity at the adjacent nitrogen due to steric hindrance, slowing SN2 reactions. Kinetic studies (e.g., Eyring plots) reveal higher activation energies (ΔG‡ ~25–30 kJ/mol) compared to dimethylamino analogs. Computational modeling (DFT at B3LYP/6-31G*) shows distorted transition states with increased bond angles .
Q. What role does this compound play in polymer chemistry, and how do structural modifications affect material properties?
Methodological Answer:
- Biocidal Polymers: Copolymerization with methacrylates (e.g., methyl methacrylate) introduces tertiary amines that enhance pH-responsive behavior. FTIR confirms C=O (1720 cm⁻¹) and N-H (3300 cm⁻¹) bonding .
- Thermal Properties: DSC shows Tg increases by 10–15°C with higher tert-butyl content due to restricted chain mobility .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with protein targets (e.g., acetylcholinesterase PDB: 4EY7). The tert-butyl group shows hydrophobic interactions with active-site residues (e.g., Trp286), while the dimethylamino group forms hydrogen bonds .
- MD Simulations: GROMACS simulations (AMBER force field) reveal stable binding over 50 ns, with RMSD <2.0 Å .
Q. What contradictions exist in reported catalytic applications of tertiary amine derivatives, and how can they be resolved?
Methodological Answer:
- Contradiction: Some studies report high catalytic efficiency in Knoevenagel reactions, while others note inefficiency due to steric hindrance .
- Resolution: Kinetic isotope effect (KIE) studies and Hammett plots can differentiate electronic vs. steric contributions. For example, ρ values <0.5 indicate steric dominance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
